molecular formula C20H22N4O B2604624 2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole CAS No. 2326569-56-4

2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole

Cat. No.: B2604624
CAS No.: 2326569-56-4
M. Wt: 334.423
InChI Key: SBIDBRBYEQJEPH-UHFFFAOYSA-N
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Description

2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a piperidine ring, which is further substituted with a cyclobutylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of an o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via a reductive amination reaction involving a suitable aldehyde and an amine.

    Coupling of the Cyclobutylpyrimidine Moiety: This step often involves a nucleophilic substitution reaction where the piperidine nitrogen attacks a halogenated pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole
  • 2-[1-(6-Cyclohexylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole

Uniqueness

2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole is unique due to the presence of the cyclobutyl group, which can impart distinct steric and electronic properties compared to its cyclopropyl and cyclohexyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-2-9-18-16(8-1)23-20(25-18)15-7-4-10-24(12-15)19-11-17(21-13-22-19)14-5-3-6-14/h1-2,8-9,11,13-15H,3-7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIDBRBYEQJEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCCC(C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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